molecular formula C9H9BrClN B1380302 8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline CAS No. 1508878-66-7

8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline

Cat. No. B1380302
CAS RN: 1508878-66-7
M. Wt: 246.53 g/mol
InChI Key: MAJJEJCDRHIFTL-UHFFFAOYSA-N
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Description

8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H9BrClN . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline is 1S/C9H9BrClN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h3-4,12H,1-2,5H2 .


Physical And Chemical Properties Analysis

8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline is a powder at room temperature . Its molecular weight is 246.53 .

Scientific Research Applications

Synthesis of Quinoline Derivatives

8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline serves as a precursor in the synthesis of various quinoline derivatives, showcasing its versatility in organic synthesis. The compound is involved in efficient and selective synthesis pathways that lead to the production of tribromoquinoline and dibromo-1,2,3,4-tetrahydroquinoline derivatives through bromination reactions. These derivatives are further utilized to create a range of trisubstituted quinoline derivatives via lithium–halogen exchange reactions, offering a rich foundation for the development of novel organic compounds with potential applications in medicinal chemistry and materials science (Şahin et al., 2008).

Antifungal Activity

The compound has been investigated for its potential antifungal properties. Derivatives such as 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols have been synthesized and tested against a variety of fungi, demonstrating varying degrees of fungitoxicity. This suggests the compound's utility in developing new antifungal agents, highlighting its significance in pharmaceutical research aimed at combating fungal infections (Gershon et al., 1996).

Heterocyclisation Catalyst

8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline derivatives are also pivotal in catalyzing heterocyclisation reactions. These reactions are crucial for the synthesis of dihydropyrroloquinolines, a class of compounds with potential therapeutic applications. The presence of the tetrahydroquinoline scaffold allows for good yields in heteroannulation reactions, showcasing the compound's role in the efficient synthesis of complex heterocyclic structures (Marchand et al., 2005).

Building Blocks for Drug Synthesis

The structural flexibility of 8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline makes it an invaluable building block in the synthesis of potential drug candidates. Its derivatives are utilized in various synthetic pathways to create novel compounds that can be further modified and tested for therapeutic efficacy, underscoring its importance in the discovery and development of new medicines (Hargitai et al., 2018).

Safety And Hazards

The safety information available indicates that 8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline is potentially dangerous. The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

8-bromo-5-chloro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h3-4,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJJEJCDRHIFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2NC1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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